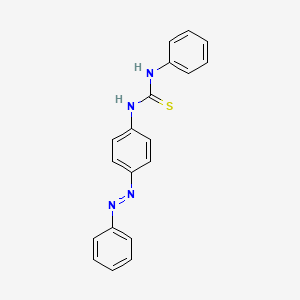

(E)-1-phenyl-3-(4-(phenyldiazenyl)phenyl)thiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

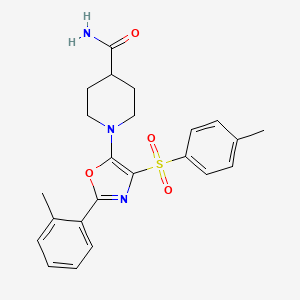

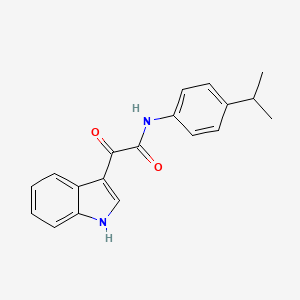

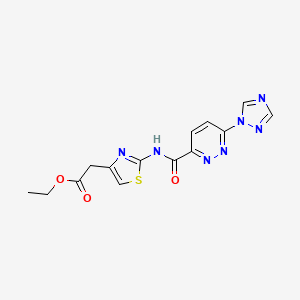

“(E)-1-phenyl-3-(4-(phenyldiazenyl)phenyl)thiourea” is a chemical compound with the molecular formula C19H16N4S . It has a molecular weight of 332.42 .

Molecular Structure Analysis

The molecular structure of this compound consists of 19 carbon atoms, 16 hydrogen atoms, 4 nitrogen atoms, and 1 sulfur atom .Applications De Recherche Scientifique

Anion Binding in Aqueous Solutions

Thiourea derivatives, such as N-(Isonicotinamido)-N'-(substituted-phenyl)thioureas, have been designed as neutral receptors to demonstrate the influence of conformational aspects on their ability to bind anions in aqueous solutions. These compounds create a hydrophobic microenvironment around the thiourea group, enhancing hydrogen bonding interactions. This is supported by quantum mechanic calculations, thermodynamic analysis, NMR aromatic current shielding, and comparative anion binding studies (Yang et al., 2008).

Molecular and Vibrational Characterization

1-Benzyl-3-furoyl-1-phenylthiourea has been synthesized and characterized through vibrational spectroscopy, multinuclear NMR, and elemental analysis. The geometrical parameters from XRD studies exhibit a U-shape conformation, influenced by the substitution degree on the thiourea core and the ability to form intramolecular N–H⋯OC hydrogen bonds. This study also investigated the compound's non-linear optical behavior and molecular stability using natural bond analysis (Lestard et al., 2015).

Synthesis and Crystal Structure

The synthesis and crystal X-ray diffraction structure of 1-(4-(4-Fluorobenzamido)phenyl)-3-(4-fluorobenzoyl)thiourea highlight its structural properties, including the planarity of the carbonyl and thiourea groups and their antiperiplanar conformation. This study further explores the compound's vibrational properties and quantum chemical calculations, providing insights into the molecular interactions and stability (Saeed et al., 2010).

Anion Recognition Properties

Functionalized phenyl unsymmetrical urea and thiourea possessing silatranes have been synthesized, showcasing anion recognition properties through photophysical and theoretical studies. These compounds are categorized based on the electron withdrawing or releasing effect of groups attached, demonstrating the influence on electronic properties via solution state studies (Singh et al., 2016).

Mécanisme D'action

Mode of Action

It’s known that azo compounds can undergo photoisomerization , which could potentially influence their interaction with biological targets.

Result of Action

Similar compounds have been found to exhibit antimicrobial activity , suggesting that this compound may also have antimicrobial effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of (E)-1-phenyl-3-(4-(phenyldiazenyl)phenyl)thiourea. For instance, the compound is stable in air and nitrogen atmospheres until 205 °C . Additionally, the compound’s photoisomerization behavior could potentially be influenced by light exposure .

Propriétés

IUPAC Name |

1-phenyl-3-(4-phenyldiazenylphenyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4S/c24-19(20-15-7-3-1-4-8-15)21-16-11-13-18(14-12-16)23-22-17-9-5-2-6-10-17/h1-14H,(H2,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYBDSKMOYXNXRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401039804 |

Source

|

| Record name | Thiourea, N-phenyl-N'-[4-[(1E)-2-phenyldiazenyl]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401039804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1086228-35-4 |

Source

|

| Record name | Thiourea, N-phenyl-N'-[4-[(1E)-2-phenyldiazenyl]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401039804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(2,5-dimethoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2845530.png)

![N-(2,4-dimethoxyphenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2845534.png)

![Lithium;8-methoxy-2-methylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2845536.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3,5-dimethoxybenzamide](/img/structure/B2845544.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2845545.png)